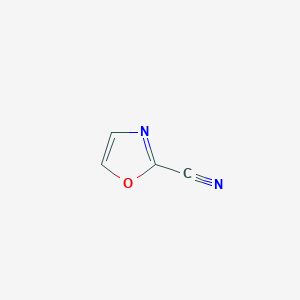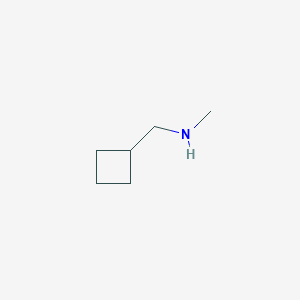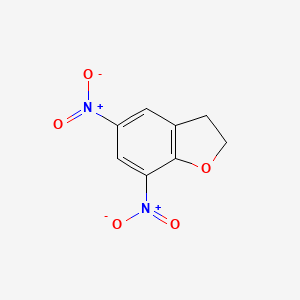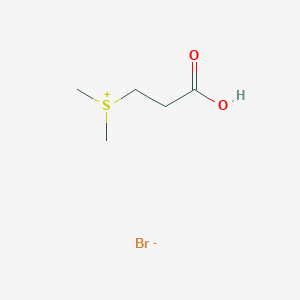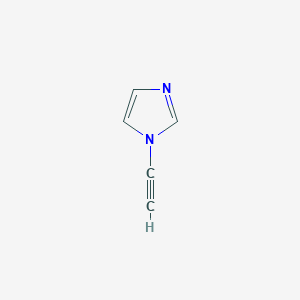
1-(2-Fluorobencil)piperazin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzyl)piperazin-2-one is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a fluorobenzyl group attached to a piperazinone ring. This compound is typically a white crystalline powder that is soluble in organic solvents and has a molecular weight of 221.25 g/mol.
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is highly appealing . This approach appears particularly suited for the synthesis of heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 1-(2-Fluorobenzyl)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with piperazin-2-one under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Fluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-(2-Fluorobenzyl)piperazin-2-one can be compared with other similar compounds such as:
1-(2-Fluorobenzyl)piperazine: This compound lacks the carbonyl group present in 1-(2-Fluorobenzyl)piperazin-2-one, which may result in different chemical reactivity and biological activity.
1-(2-Fluorophenyl)piperazine: This compound has a phenyl group instead of a benzyl group, which can influence its pharmacological properties.
The uniqueness of 1-(2-Fluorobenzyl)piperazin-2-one lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMKYQLLVZDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602373 |
Source


|
| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893747-85-8 |
Source


|
| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


